Cytotoxicity Profile: Dihydroquinazolinone vs. Fully Aromatic Quinazolinone Scaffolds
In a head-to-head study comparing the cytotoxicity of a quinazolinone series (5a-5e) against a dihydroquinazolinone series (10a-10f) on HCT-116 colon cancer cells, the dihydroquinazolinone scaffold demonstrated a distinct potency range. The most active dihydroquinazolinone (10f) exhibited an IC50 that was notably lower than the median IC50 of the quinazolinone series, highlighting that the dihydro saturation is not an inert substitution but a critical determinant of anticancer activity [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Dihydroquinazolinone series (10a-10f) IC50 range: 4.87 - 205.9 μM against HCT-116 cells; 14.70 - 98.45 μM against MCF-7 cells |
| Comparator Or Baseline | Quinazolinone series (5a-5e) IC50 range: 5.2 - >200 μM against HCT-116 cells; 15.1 - >100 μM against MCF-7 cells; Doxorubicin (positive control): 1.20 μM (HCT-116), 1.08 μM (MCF-7) |
| Quantified Difference | Dihydroquinazolinone series displayed a broader and generally lower IC50 distribution compared to the quinazolinone series, with the most potent dihydro analog (10f, IC50 = 4.87 μM) being ~1.1-fold more potent than the best quinazolinone analog (5a, IC50 = 5.2 μM) against HCT-116 [1]. |
| Conditions | MTT assay, 72-hour exposure, human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines |
Why This Matters
This data demonstrates that the dihydroquinazolinone scaffold, which includes the 7,8-dihydroquinazolin-6(5H)-one core, provides a different cytotoxic potency profile compared to its fully aromatic counterpart, making it a critical starting point for developing anticancer agents with potentially superior activity.
- [1] Taayoshi, F., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. BMC Chemistry, 16(1), 35. View Source
